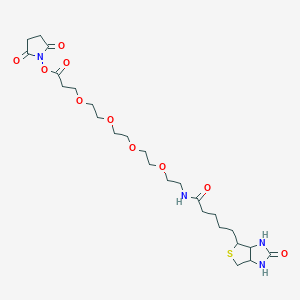
Biotin-PEG4-NHS
Descripción general
Descripción
Biotin-PEG4-NHS is a useful research compound. Its molecular formula is C25H40N4O10S and its molecular weight is 588.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Biotin-PEG4-NHS suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-PEG4-NHS including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiolabeling and Imaging
- Radiolabeling of Nanoparticles for Brain Imaging : Biotin-PEG4-NHS was used to prepare a radioligand for PET imaging, enabling direct observation of nanoparticle delivery in the brain. This application aids in understanding the fate of nanoparticles infused into the brain (Sirianni et al., 2014).
Receptor-Ligand Interactions
- Studying Receptor-Ligand Interactions : Biotin-PEG-NHS was synthesized and coupled to AFM tips for detecting receptor-ligand interactions at the single molecule level using atomic force microscopy. This highlights its utility in detailed molecular studies (Riener et al., 2003).
Drug Delivery
Modification of Drug Delivery Biomaterials : Biotin was grafted onto PLA using Biotin-PEG4-NHS to improve drug delivery systems, enhancing specific protein absorption and potentially active targeting (Yuanliang, 2011).
Encapsulation of Pancreatic Islets : Biotin-PEG-NHS was used to modify islets with an insulinotropic ligand, enhancing insulin secretion in response to glucose. This approach shows promise in diabetes treatment (Kızılel et al., 2010).
Cellular Engineering
Self-Assembly of Cell-Microparticle Hybrids : Biotin-PEG-NHS was utilized in engineering biotin-enriched microparticles for self-assembly with biotinylated cells, facilitating the development of biosynthetic devices and advanced drug delivery systems (Krishnamachari et al., 2008).
Targeting Microspheres and Cells to Biological Surfaces : Using Biotin-PEG-NHS, endothelial cells and microspheres were modified for targeted delivery under arterial shear stress. This technique is promising for localized drug or gene therapy (Deglau et al., 2007).
Surface Protein Labeling
- Labeling of Surface Proteins in Bacteria : Biotin-PEG-NHS was used to label surface proteins in bacteria, providing a sophisticated approach to explore the cell envelope proteome in bacterial research (Monteiro et al., 2018).
Stealth Properties in Drug Delivery
- Improving Stealth Properties of Drug Carriers : Biotin-PEG-NHS was employed to modify magnetotactic bacteria carriers, enhancing their stealth properties and reducing cytotoxicity, which is crucial in targeted drug delivery (Chaturvedi et al., 2021).
Molecular Recognition Imaging
Single Molecule Interaction Imaging : Utilizing biotin-PEG-NHS, the study demonstrated the use of TREC microscopy for localizing single avidin-biotin interactions, a method significant in biophysical research (Ebner et al., 2005).
Islet Coating with Regulatory T Cells : Biotin-PEG-NHS was used to attach T regulatory cells to pancreatic islets, providing local immunoprotection, a technique with potential in transplant therapy (Golab et al., 2014).
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N4O10S/c30-20(4-2-1-3-19-24-18(17-40-19)27-25(34)28-24)26-8-10-36-12-14-38-16-15-37-13-11-35-9-7-23(33)39-29-21(31)5-6-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLVBHCSSNJCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG4-NHS | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E,4E,6R)-N-[(1'R,3'S,5'R,7'S)-5-hydroxy-6'-oxospiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B7840544.png)


![(1S,4Z,9R)-4-(1H-imidazol-5-ylmethylidene)-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B7840555.png)
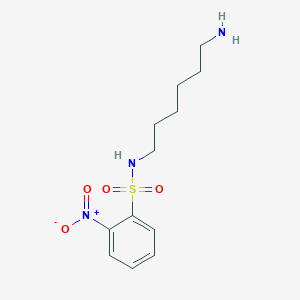
![N-[2-aminoethyl-nona(oxyethylene)]-biotinamide](/img/structure/B7840581.png)
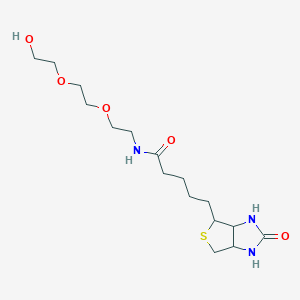
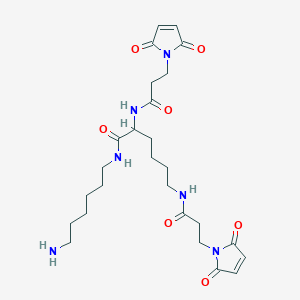
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B7840614.png)
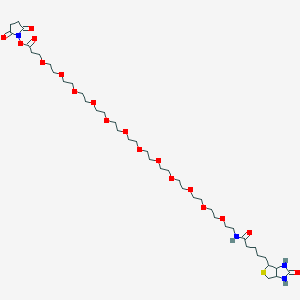
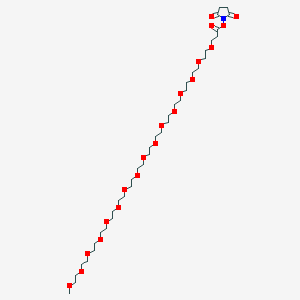

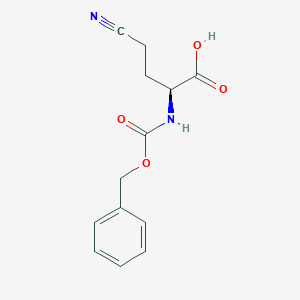
![(2S)-2-{[(benzyloxy)carbonyl]amino}-5-[N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoic acid](/img/structure/B7840640.png)